1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane
Overview
Description
1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane is a sulfur-containing organic compound It is known for its unique structural features, which include both sulfinyl and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane can be synthesized through a multi-step process involving the oxidation of sulfur-containing precursors. One common method involves the oxidation of 1,1’-sulfonylbis[2-(methylthio)ethane] using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl and sulfonyl groups back to thioether groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Thioether derivatives.
Substitution Products: Various sulfur-containing derivatives.
Scientific Research Applications
1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane involves its interaction with molecular targets through its sulfinyl and sulfonyl groups. These functional groups can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of the compound. The pathways involved may include the formation of reactive intermediates that can interact with biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
1,1’-Sulfonylbis[2-(methylthio)ethane]: A precursor in the synthesis of 1-methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane.
1,1’-Sulfonylbis[2-(methylsulfinyl)ethane]: A related compound with similar structural features but different oxidation states.
Uniqueness: this compound is unique due to the presence of both sulfinyl and sulfonyl groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic and industrial applications .
Properties
IUPAC Name |
1-methylsulfanyl-2-(2-methylsulfinylethylsulfonyl)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S3/c1-10-3-5-12(8,9)6-4-11(2)7/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIHJAMOAWUXOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCS(=O)(=O)CCS(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929774 | |
Record name | 1-(Methanesulfinyl)-2-[2-(methylsulfanyl)ethanesulfonyl]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137371-97-2 | |
Record name | 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137371972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Methanesulfinyl)-2-[2-(methylsulfanyl)ethanesulfonyl]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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